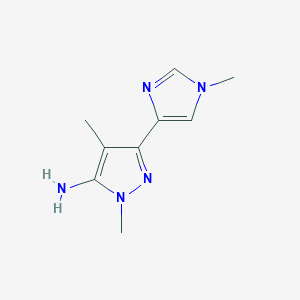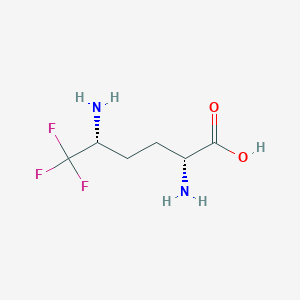
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is a synthetic amino acid derivative characterized by the presence of two amino groups and a trifluoromethyl group on a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethyl group.
Substitution: Nucleophiles such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino groups.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives, difluoromethyl or monofluoromethyl derivatives, and various amide or sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It can be used as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural amino acids while introducing fluorine atoms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic and steric effects of fluorine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5R)-2,5-Diaminohexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2R,5R)-2,5-Diamino-6-fluorohexanoic acid: Contains a single fluorine atom instead of three, leading to variations in reactivity and applications.
(2R,5R)-2,5-Diamino-6,6-difluorohexanoic acid: Contains two fluorine atoms, offering intermediate properties between the non-fluorinated and trifluoromethylated analogs.
Uniqueness
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity, biological activity, and potential applications. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound particularly valuable in fields requiring high specificity and stability.
Eigenschaften
Molekularformel |
C6H11F3N2O2 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
(2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)/t3-,4-/m1/s1 |
InChI-Schlüssel |
OFXDKSSZYVHWQA-QWWZWVQMSA-N |
Isomerische SMILES |
C(C[C@H](C(F)(F)F)N)[C@H](C(=O)O)N |
Kanonische SMILES |
C(CC(C(F)(F)F)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)

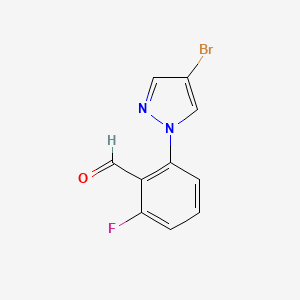
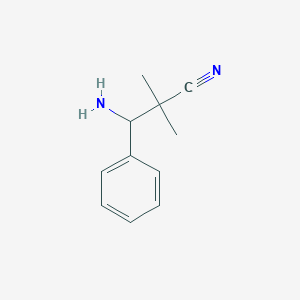

![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
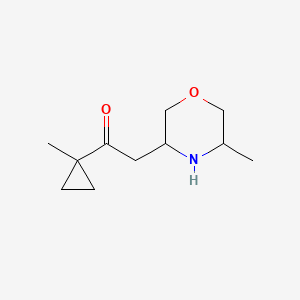
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
![2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)
